3-(acetylamino)-N,N-dibenzylbenzamide
Description
3-(Acetylamino)-N,N-dibenzylbenzamide is a benzamide derivative characterized by an acetylamino group at the 3-position of the benzene ring and two benzyl groups attached to the amide nitrogen.
Properties
IUPAC Name |
3-acetamido-N,N-dibenzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-18(26)24-22-14-8-13-21(15-22)23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZCGNOMKGUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- 3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide (CAS 825659-21-0): This analog replaces the N,N-dibenzyl groups with a 3-chloro-4-methylphenyl substituent.
- 4-(Acetylamino)-N,N-dibenzyl-3-nitrobenzamide (CAS 95319-97-4): The addition of a nitro group at the 3-position significantly increases electron-withdrawing character, which may alter reactivity in electrophilic substitution or redox-sensitive biological environments .
Modifications on the Amide Nitrogen
- N,N-Diethyl-3-methylbenzamide :
Substituting dibenzyl with diethyl groups reduces steric bulk, improving solubility but diminishing hydrophobic binding capacity. This compound is widely used as an insect repellent, highlighting how nitrogen substituents dictate application scope .
Data Table: Key Comparative Features
Research Findings and Implications
- Hydrophobic Binding vs. Solubility: The N,N-dibenzyl groups in this compound favor hydrophobic interactions but may limit aqueous solubility, necessitating formulation strategies for in vivo applications .
- Electron-Donating/Accepting Groups : Electron-withdrawing substituents (e.g., nitro, chloro) enhance stability but may reduce bioavailability, whereas electron-donating groups (e.g., methyl) improve solubility .
- Prodrug Potential: The acetylamino group could enable targeted drug delivery, as seen in hypoxia-activated prodrugs, though this requires validation via enzymatic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
